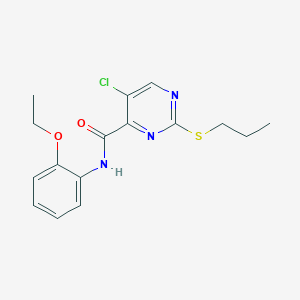

5-chloro-N-(2-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C16H18ClN3O2S |

|---|---|

Molekulargewicht |

351.9 g/mol |

IUPAC-Name |

5-chloro-N-(2-ethoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C16H18ClN3O2S/c1-3-9-23-16-18-10-11(17)14(20-16)15(21)19-12-7-5-6-8-13(12)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,19,21) |

InChI-Schlüssel |

YWPBAWKLDDBCBK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2OCC)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-N-(2-Ethoxyphenyl)-2-(Propylsulfanyl)pyrimidin-4-carboxamid umfasst typischerweise mehrere Schritte:

Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion zwischen einer β-Dicarbonylverbindung und einem Guanidinderivat unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Chlor-Gruppe: Die Chlorierung des Pyrimidinrings kann mit Reagenzien wie Phosphorylchlorid (POCl₃) oder Thionylchlorid (SOCl₂) erfolgen.

Anlagerung der Ethoxyphenyl-Gruppe: Dieser Schritt beinhaltet eine nukleophile aromatische Substitutionsreaktion, bei der die Ethoxyphenyl-Gruppe unter Verwendung eines geeigneten Ethoxyphenylhalogenids eingeführt wird.

Addition der Propylsulfanyl-Gruppe: Die Propylsulfanyl-Gruppe kann über eine Thiolierungsreaktion unter Verwendung von Propylthiol und einem geeigneten Katalysator eingeführt werden.

Bildung der Carboxamid-Gruppe: Der letzte Schritt umfasst die Bildung der Carboxamid-Gruppe durch eine Amidierungsreaktion unter Verwendung eines Amins und eines Carbonsäurederivats.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dabei würden kontinuierliche Strömungsreaktoren und optimierte Reaktionsbedingungen eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation wäre für die Großproduktion unerlässlich.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Sulfanyl-Gruppe, eingehen, wobei Sulfoxide oder Sulfone gebildet werden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe (falls vorhanden) oder die Carboxamid-Gruppe betreffen, was zur Bildung von Aminen oder Alkoholen führt.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kaliumthiolate (KSR) in polaren aprotischen Lösungsmitteln.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine oder Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemistry

5-chloro-N-(2-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : This compound can be employed in the construction of more complex chemical entities through various reaction pathways.

- Reagent in Organic Synthesis : Its unique functional groups allow it to participate in nucleophilic substitution reactions, oxidation, and reduction processes.

Biology

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various pathogens.

- Antifungal Properties : Research indicates effectiveness against certain fungal strains, suggesting potential therapeutic uses.

- Anticancer Activity : Notably, cytotoxicity testing revealed promising results against cancer cell lines (e.g., MCF-7), with an IC50 value of approximately 0.12 µM compared to standard chemotherapeutics like etoposide, which has an IC50 of 1.5 µM.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.12 |

| Etoposide | MCF-7 | 1.5 |

Medicine

The compound's interactions with biological targets make it a candidate for therapeutic development:

- Potential Therapeutic Agent : Its ability to inhibit specific enzymes or receptors positions it as a potential drug candidate for treating various diseases, including cancer and infections.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Development of New Materials : Its unique properties can be harnessed in creating advanced materials with specific functionalities.

- Intermediate in Pharmaceuticals : The compound is valuable in the pharmaceutical industry as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).

Wirkmechanismus

The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of microorganisms or cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s pyrimidine core and carboxamide linkage are common in medicinal chemistry, but substituent variations significantly alter properties. Below is a comparative analysis with key analogues:

Physicochemical and Functional Insights

- Ethoxy vs. Methoxy Substitutions : The target compound’s ethoxy group (vs. methoxy in BH36807) extends alkyl chain length, enhancing lipophilicity (higher predicted logP).

- Sulfanyl vs. Sulfonyl : Propylsulfanyl (target) is less electron-withdrawing than sulfonyl (), preserving pyrimidine ring reactivity for nucleophilic interactions.

- Ortho vs.

- Thiadiazole Hybrids : Compounds like 5-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide () replace phenyl with thiadiazole, enabling additional hydrogen-bonding interactions via nitrogen atoms.

Biologische Aktivität

5-chloro-N-(2-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in recent years for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to compile and analyze the current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16ClN3O2S

- Molecular Weight : 317.80 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study evaluated various pyrimidine-pyrazine compounds against multiple cancer cell lines, demonstrating that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like etoposide .

Case Study: Cytotoxicity Testing

A specific investigation into the cytotoxicity of this compound was conducted using the MTT assay on various cancer cell lines (MCF-7, A549, Colo-205). The results indicated that this compound showed promising cytotoxic effects, with an IC50 value of approximately 0.12 µM against MCF-7 cells, indicating its potential as an effective anticancer agent.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.12 |

| Etoposide | MCF-7 | 1.5 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In a study assessing the efficacy of various pyrimidine derivatives against bacterial strains such as E. coli and S. aureus, it was found that this compound exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Table: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in vitro. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation pathways. The presence of the chloro and propylsulfanyl groups enhances its binding affinity to targets such as receptor tyrosine kinases and cyclooxygenase enzymes.

Q & A

Q. What are the key synthetic pathways and reaction optimization strategies for 5-chloro-N-(2-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Chlorination : Introducing the chloro group at position 5 using POCl₃ or similar reagents under reflux conditions .

- Sulfanyl Group Incorporation : Reacting with propanethiol in the presence of a base (e.g., NaH) to install the propylsulfanyl moiety at position 2 .

- Carboxamide Formation : Coupling the 2-ethoxyaniline group via an acid chloride intermediate using coupling agents like EDCI or HOBt .

Optimization Strategies : - Control reaction temperature (60–80°C for sulfanyl addition) to minimize side reactions.

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .

- Monitor progress via TLC or HPLC to ensure intermediate purity before proceeding .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy :

- IR Spectroscopy : Identify the amide C=O stretch (~1680 cm⁻¹) and sulfanyl C-S stretch (~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the sulfanyl and chloro substituents in further derivatization?

- Reactivity Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the chloro group at C5 is susceptible to nucleophilic aromatic substitution (SNAr), while the sulfanyl group at C2 may undergo oxidation to sulfoxide/sulfone .

- Transition State Analysis : Apply quantum chemical software (e.g., Gaussian) to simulate reaction pathways, such as cross-coupling reactions at the chloro position .

- Solvent Effects : Use COSMO-RS models to predict solvent compatibility for reactions involving polar intermediates .

Q. How can researchers resolve contradictions in biological activity data reported across studies?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) to identify variables affecting activity .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., ATP-based viability assays) .

- Structural Validation : Confirm compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out structural misassignment .

Q. What experimental designs are recommended to investigate this compound’s interaction with biological targets?

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes/receptors .

- Thermal Shift Assay : Identify target engagement by monitoring protein melting temperature shifts .

- Mechanistic Studies :

- Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways in vitro .

- Employ CRISPR/Cas9 knockout models to validate target specificity .

Q. How can reaction mechanisms for unexpected byproducts be elucidated during synthesis?

- Tandem MS/MS : Fragment unexpected byproducts to propose structural hypotheses .

- In Situ Monitoring : Use ReactIR to detect transient intermediates (e.g., sulfenic acids from sulfanyl oxidation) .

- Isolation and Crystallization : Purify byproducts via preparative HPLC and determine structures via X-ray diffraction .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.